Catalytic Efficiency (kcat/KM) of DNQ vs. β-Lapachone and Streptonigrin
In a direct head-to-head enzymatic assay, DNQ demonstrated a catalytic efficiency (kcat/KM) that approaches the diffusion-controlled limit, surpassing all other tested NQO1 substrates . DNQ is processed over 9 times faster than β-lapachone and 24 times faster than streptonigrin, while RH1 and mitomycin C exhibited negligible activity (<100 μmol/min/μmol) .
| Evidence Dimension | Apparent catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | 6.2 × 10^7 M^-1·s^-1 (DNQ) |
| Comparator Or Baseline | β-Lapachone: 0.67 × 10^7 M^-1·s^-1; Streptonigrin: 0.26 × 10^7 M^-1·s^-1; RH1/MMC: <100 μmol/min/μmol |
| Quantified Difference | DNQ is 9.3-fold more efficient than β-lapachone and 24-fold more efficient than streptonigrin |
| Conditions | Recombinant human NQO1 with excess NADH; oxidation of NADH monitored at 340 nm |
Why This Matters
Catalytic efficiency directly dictates the rate of ROS generation and subsequent cancer cell death; higher efficiency translates to lower effective dosing and reduced off-target exposure.
- [1] Parkinson, E. I., Bair, J. S., Cismesia, M., & Hergenrother, P. J. (2013). Efficient NQO1 substrates are potent and selective anticancer agents. ACS Chemical Biology, 8(10), 2173–2183. View Source
